molecular formula C23H28O2S B1664433 3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)- CAS No. 156691-84-8

3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-

Cat. No. B1664433
M. Wt: 368.5 g/mol
InChI Key: ZEDKEKWGCXBKCJ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AGN 191701 is a Retinoid X receptor agonist.

Scientific Research Applications

Structural Modifications and Biological Activity

  • A study by (Dawson et al., 1989) synthesized analogues of this compound and evaluated their retinoid biological activity. They found that certain geometric constraints imposed by the retinoid receptor are crucial for high biological activity.

Structure-Activity Relationships

  • (Kagechika et al., 1989) studied the structure-activity relationships of chalcone-4-carboxylic acids, which are retinoidal benzoic acids. They discovered that the activity was enhanced by substituting a bulky alkyl group.

RXR-Selective Compounds

  • Boehm et al. (1994) designed and synthesized potent retinoid X receptor (RXR)-selective compounds based on this chemical structure, finding them useful for studying the biological role of individual retinoid receptors (Boehm et al., 1994).

Hepatomegaly Induction in Rats

  • A study by (Standeven et al., 1997) observed that RXR-selective agonists, including derivatives of this compound, caused hepatomegaly in rats, suggesting unique therapeutic applications.

PET Imaging and CNS Diseases

  • Shibahara et al. (2017) synthesized a carbon-11-labeled version of this compound for PET imaging, investigating its distribution in the brain and potential treatment for CNS diseases (Shibahara et al., 2017).

Development of RXR-Selective Analogues

  • Jurutka et al. (2013) developed novel analogues of this compound that stimulate RXR-regulated transcription, indicating potential improvements in biological potency and selectivity (Jurutka et al., 2013).

Synthesis of Silicon-Based Drugs

  • Büttner et al. (2007) described the synthesis of a disila-analogue of this compound, demonstrating its potential in the development of silicon-based drugs (Büttner et al., 2007).

Electrochemistry and Fluorescence Responses

  • Zhao et al. (2020) explored the electrochemical behaviors and fluorescence responses of Ni(II) complexes involving this compound, highlighting its potential in removing contaminants and optimizing chemical vapor deposition (Zhao et al., 2020).

Conformational Studies for Activity

  • Kagechika et al. (1989) conducted conformational studies of aromatic amides with retinoidal activity, finding that trans-amide structure is important for the activity (Kagechika et al., 1989).

Palladium-Catalyzed Perarylation

  • Nakano et al. (2008) studied the palladium-catalyzed perarylation of 3-thiophenecarboxylic acids, including this compound, for the synthesis of tetraarylated products (Nakano et al., 2008).

Synthesis of Fluoronaphthoic Acids

  • Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting the chemical versatility of such compounds (Tagat et al., 2002).

properties

CAS RN

156691-84-8

Product Name

3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-

Molecular Formula

C23H28O2S

Molecular Weight

368.5 g/mol

IUPAC Name

5-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C23H28O2S/c1-14(9-17-11-16(13-26-17)21(24)25)18-12-20-19(10-15(18)2)22(3,4)7-8-23(20,5)6/h9-13H,7-8H2,1-6H3,(H,24,25)/b14-9+

InChI Key

ZEDKEKWGCXBKCJ-NTEUORMPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1/C(=C/C3=CC(=CS3)C(=O)O)/C)C(CCC2(C)C)(C)C

SMILES

CC1=CC2=C(C=C1C(=CC3=CC(=CS3)C(=O)O)C)C(CCC2(C)C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1C(=CC3=CC(=CS3)C(=O)O)C)C(CCC2(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)-4-thiophenecarboxylic acid
5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-3-thiophenecarboxylic acid
AGN 191701
AGN-191701

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
Reactant of Route 2
Reactant of Route 2
3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
Reactant of Route 3
Reactant of Route 3
3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
Reactant of Route 4
Reactant of Route 4
3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
Reactant of Route 5
3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-
Reactant of Route 6
3-Thiophenecarboxylic acid, 5-(2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-1-propenyl)-, (E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.